Corticosterone sulfate
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O7S/c1-20-8-7-13(22)9-12(20)3-4-14-15-5-6-16(18(24)11-28-29(25,26)27)21(15,2)10-17(23)19(14)20/h9,14-17,19,23H,3-8,10-11H2,1-2H3,(H,25,26,27)/t14-,15-,16+,17-,19+,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEMVKUDQCSHGT-HJTSIMOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)COS(=O)(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)COS(=O)(=O)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60911709 | |
| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105-02-8 | |
| Record name | Corticosterone sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001105028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-3,20-dioxopregn-4-en-21-yl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60911709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Experimental Evidence:
-
Rat salivary gland (SG) homogenates demonstrated sulfatase activity, converting sulfated precursors (e.g., pregnenolone sulfate) to free steroids .
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Sulfatase (STS) expression in rat SG homogenates was confirmed via Western blotting, indicating bidirectional sulfation/desulfation capabilities .
Enzymatic Desulfation
Corticosterone sulfate can be hydrolyzed back to corticosterone by steroid sulfatase (STS), which cleaves the sulfate ester bond. This reaction is critical for regulating bioactive steroid levels in tissues .
Key Reaction:
Data from Rat Salivary Gland Studies:
| Parameter | Value (Mean ± SD) | Source |
|---|---|---|
| STS activity in SG | Comparable to placenta | |
| PGN-S → PGN conversion | 9.36-fold increase |
Role in Steroidogenesis
This compound may serve as a reservoir for corticosterone, which is further metabolized via hydroxylation and oxidation:
Metabolic Pathway:
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11β-Hydroxylation : Catalyzed by CYP11B1, converting deoxycorticosterone (DOC) to corticosterone .
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18-Oxidation : In adrenal zones, CYP11B2 oxidizes corticosterone to aldosterone .
Key Enzymes:
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CYP11B1 : Expressed in rat SG homogenates, confirmed via immunoblotting .
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CYP11B2 : Specialized for aldosterone synthesis in adrenal glomerulosa .
Enzymatic Regulation
This compound’s bioavailability is modulated by:
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Sulfotransferases : Tissue-specific expression determines sulfation rates .
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Cytochrome P450 3A4 (CYP3A4) : Hydroxylates corticosterone at the 6β position, potentially influencing sulfate conjugate stability .
Pharmacological Interactions:
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Drugs inducing CYP3A4 (e.g., anticonvulsants) may accelerate corticosterone clearance, indirectly affecting sulfate conjugate levels .
Analytical Detection
Colorimetric assays for this compound leverage sulfuric acid-mediated chromogenic reactions. A 2020 study compared methods :
| Method | λmax (nm) | LOD (µg/mL) | LOQ (µg/mL) |
|---|---|---|---|
| Porter–Silber reagent | 410 | 0.145 | 0.401 |
| Blue tetrazolium reagent | 510 | 0.097 | 0.214 |
Comparison with Similar Compounds
Comparison with Similar Compounds
Corticosterone shares structural and functional similarities with other steroids, including cortisol, dehydroepiandrosterone sulfate (DHEAS), and androstenedione. Below is a comparative analysis based on chromatographic behavior, biological roles, and mechanisms of action (Table 1).
Table 1: Comparison of Corticosterone with Similar Steroids
Key Findings:
Chromatographic Separation :
- Corticosterone elutes later (1.68 min) than cortisol (1.20 min) but earlier than androstenedione (2.40 min) due to its intermediate hydrophobicity .
- DHEAS, a sulfated steroid, is detected in ESI− mode due to its negatively charged sulfate group, unlike corticosterone (ESI+) .
Biological Roles :
- Corticosterone vs. Cortisol : While cortisol is the dominant glucocorticoid in humans, corticosterone is primary in rodents. Both bind GR but differ in receptor affinity and tissue-specific effects .
- Corticosterone vs. DHEAS : Unlike corticosterone, DHEAS acts as a neurosteroid, enhancing NMDA receptor activity and neuroprotection. Sulfation increases DHEAS' solubility and alters its receptor interactions .
- Corticosterone vs. 11-Dehydrocorticosterone : Acute stress increases corticosterone levels, while repeated stress favors 11-dehydrocorticosterone formation, indicating metabolic adaptation .
Mechanistic Differences: Corticosterone rapidly increases dendritic thorn density in CA3 neurons via synaptic/extranuclear GR and kinase activation (MAPK, PKA, PKC) . Androgens (e.g., testosterone) similarly enhance spinogenesis but require aromatization to estrogens for some effects .
Research Findings on Corticosterone’s Mechanisms
Rapid Spinogenesis in CA3 Neurons :
- Dose Dependency : 1 µM corticosterone increases thorn density by 3.2 thorns/µm (vs. 2.7 thorns/µm at 500 nM) within 1 hour .
- Kinase Dependence: Blocking MAPK (PD98059), PKA (H-89), or PKC (Chelerythrine) abolishes corticosterone-induced spinogenesis .
- Receptor Specificity : GR antagonist RU486 inhibits corticosterone’s effects, confirming GR-mediated signaling .
Comparison with Estrogen and Androgen Effects :
- Estradiol rescues corticosterone-induced synaptic suppression via extranuclear receptors, highlighting cross-talk between steroid pathways .
- Androgens (e.g., testosterone) induce rapid thorn-genesis via Erk MAPK, similar to corticosterone but with distinct receptor targets (androgen vs. GR) .
Limitations and Unanswered Questions
Studies on sulfated steroids (e.g., DHEAS) suggest sulfation alters bioavailability and receptor binding, but this remains unexplored for corticosterone.
Preparation Methods
Corticosterone Synthesis from Pregnenolone Sulfate in Salivary Glands
Rat salivary glands (SGs) demonstrate the capacity to synthesize corticosterone from pregnenolone sulfate (PGN-S), a sulfated steroid precursor circulating in the bloodstream. PGN-S is hydrolyzed to pregnenolone (PGN) by sulfatase enzymes localized in SG tissues. This deconjugation step is essential for initiating steroidogenesis, as free PGN serves as the substrate for subsequent enzymatic modifications. Homogenates of rat submandibular, sublingual, and parotid glands convert PGN to progesterone (PGS) via 3β-hydroxysteroid dehydrogenase (3β-HSD), followed by 21α-hydroxylation to deoxycorticosterone (DCORT) and 11β-hydroxylation to corticosterone (CORT).
Key Enzymatic Steps:
Enzyme kinetic analyses using SG homogenates revealed a corticosterone synthesis rate of 0.82 ± 0.14 nmol/g tissue/hr, approximately 18% of the activity observed in adrenal gland homogenates. Notably, SG tissues lack CYP11A1, the enzyme required for de novo cholesterol-to-PGN conversion, necessitating exogenous PGN-S uptake for corticosterone production.
Chemical Sulfation Strategies for Corticosterone Derivatives
Regioselective Sulfation Using tert-Butyldimethylsilyl Sulfurylimidazole (TBSAB)
A sulfuryl group transfer strategy employing TBSAB enables regioselective sulfation of corticosterone analogs. This method avoids toxic pyridine-sulfur trioxide complexes and simplifies purification by using sodium iodide for counterion exchange.
Application to Cortisol (Corticosterone Analog):
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Substrate: Cortisol (11β,17α,21-trihydroxy-4-pregnene-3,20-dione).
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Reaction Conditions: 1.2 equiv TBSAB, dimethylformamide (DMF), 60°C, 18 hr.
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Regioselectivity: Exclusive sulfation at the C21 primary alcohol (68% yield), despite competing C11 and C17 hydroxyl groups.
| Substrate | Sulfation Position | Yield (%) | Purity (%) |
|---|---|---|---|
| Cortisol | C21-OH | 68 | >95 |
| β-Estradiol | C17-OH | 83 | >98 |
| Pregnenolone | C3-OH | 72 | >97 |
This method’s regioselectivity is attributed to steric and electronic factors, favoring primary alcohols and phenolic hydroxyls over secondary or tertiary alcohols.
Isotopic Labeling via Deuterium Exchange
A proof-of-concept study demonstrated concurrent sulfation and deuterium labeling for estrone derivatives, achieving 67% deuterium incorporation at the C2 position alongside sulfation. Applied to corticosterone, this approach could yield isotopically labeled corticosterone sulfate for tracer studies in pharmacokinetics or receptor-binding assays.
Analytical Methods for this compound Characterization
Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS protocols enable sensitive detection and quantification of this compound in biological matrices. Key parameters include:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/0.1% formic acid |
| Ionization Mode | Electrospray (negative) |
| MRM Transition | 481.2 → 97.0 (sulfate) |
| Limit of Detection (LOD) | 0.4 fmol/g tissue |
| Linear Range | 0.5–500 ng/mL |
This compound is identified via multiple reaction monitoring (MRM) of the sulfate anion (m/z 97.0) and quantified against deuterated internal standards (e.g., corticosterone-d8).
Q & A
Q. What are the standard methodologies for quantifying corticosterone sulfate in biological matrices?
To measure this compound, researchers typically use liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity for steroid sulfates . Validation should include spike-and-recovery experiments to account for matrix effects and parallelism tests to confirm assay linearity. For avian studies, feather analysis requires rigorous pre-processing (e.g., methanol washes) to remove surface contaminants before extraction .
Q. What physiological roles does this compound play in stress response pathways?
this compound, a sulfated metabolite of corticosterone, may modulate stress responses by acting as a reservoir for active glucocorticoids or through direct receptor interactions. Experimental designs should compare plasma-free corticosterone with sulfated forms across stress paradigms (acute vs. chronic) to disentangle their roles. Reference models like Sapolsky’s framework for glucocorticoid actions (permissive vs. suppressive) provide a basis for hypothesis testing .
Q. How should researchers manage and archive this compound data to ensure reproducibility?
Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Store raw chromatograms, calibration curves, and metadata in structured repositories (e.g., Zenodo).
- Document extraction protocols, including solvent ratios and centrifugation parameters.
- Use standardized units (e.g., ng/g for tissue concentrations) .
Advanced Research Questions
Q. How can contradictory findings about this compound’s bioactivity be resolved in experimental designs?
Contradictions often arise from context-dependent effects (e.g., tissue-specific sulfatase activity). To address this:
- Conduct in vitro assays comparing sulfated vs. non-sulfated corticosterone across cell types (e.g., hepatocytes vs. neurons).
- Apply Sapolsky’s criteria for glucocorticoid actions (permissive, suppressive, stimulatory) to categorize observed effects .
- Use meta-regression to analyze heterogeneity in published data, controlling for variables like dosage and exposure duration .
Q. What strategies are effective for integrating this compound data across species with varying sulfation capacities?
- Perform cross-species comparative studies focusing on sulfotransferase (SULT) isoform expression in target tissues.
- Use phylogenetic generalized least squares (PGLS) models to account for evolutionary relationships.
- Include negative controls (e.g., SULT-knockout models) to isolate sulfate-specific effects .
Q. How should longitudinal studies on this compound dynamics be designed to minimize confounding?
- Employ repeated-measures ANOVA with time points aligned to biological milestones (e.g., molting in birds, gestation in mammals).
- Control for diurnal variation by standardizing sample collection times.
- Use mixed-effects models to handle missing data and individual variability .
Q. What systematic review approaches are optimal for synthesizing this compound’s role in epigenetic modulation?
- Follow PRISMA guidelines with a predefined PICO framework: Population (e.g., rodent models), Intervention (this compound exposure), Comparator (free corticosterone), Outcome (DNA methylation changes).
- Collaborate with methodologists to assess bias in non-randomized studies via ROBINS-I tools .
- Perform subgroup analyses by tissue type and exposure window to identify mechanistic patterns .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
